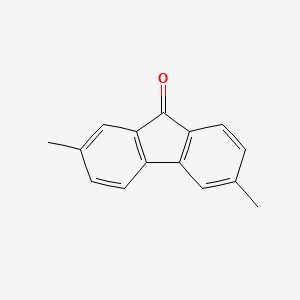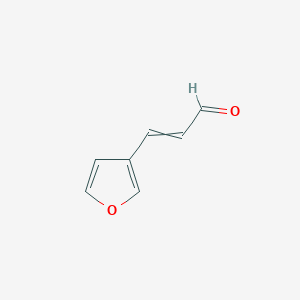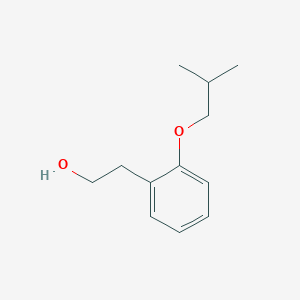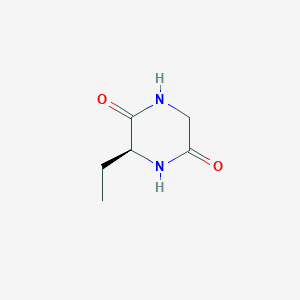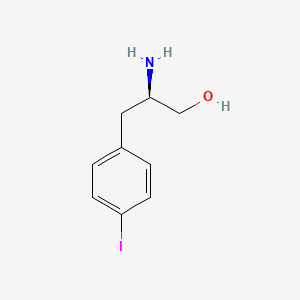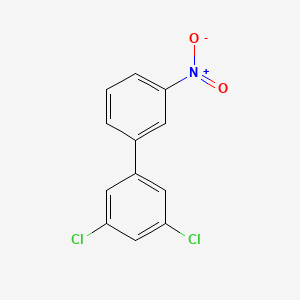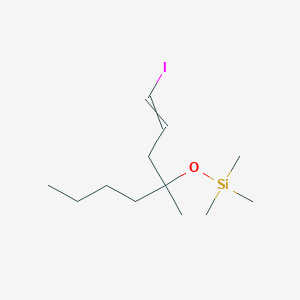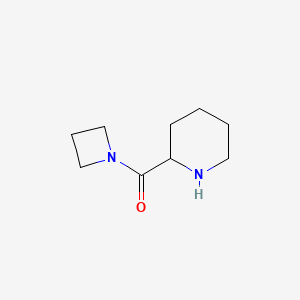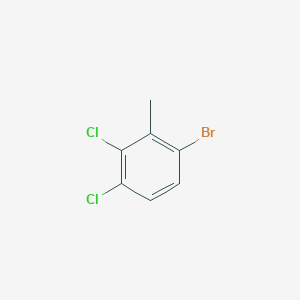
1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone
描述
1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazinone core with a tert-butyloxycarbonyl (Boc) protecting group and a 2-propenyl (allyl) substituent.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazinone as the core structure.
Protection: The piperazinone nitrogen is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected piperazinone.
Alkylation: The 2-propenyl group is introduced via an alkylation reaction using 2-propenyl bromide or chloride in the presence of a suitable base like potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the above synthetic routes for higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the Boc-protected piperazinone to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazinone nitrogen, especially when the Boc group is removed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reductions.
Substitution: Strong nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Allyl alcohol, diallyl ether, and other oxidized derivatives.
Reduction Products: Piperazine derivatives.
Substitution Products: Various substituted piperazinones depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes, including polymer synthesis and catalysis.
作用机制
The mechanism by which 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.
相似化合物的比较
1-(2-Propenyl)piperazine: Lacks the Boc protecting group.
4-tert-Butyloxycarbonyl-2-piperazinone: Lacks the 2-propenyl group.
2-Propenyl-4-methylpiperazinone: Similar structure but with a methyl group instead of the Boc group.
Uniqueness: 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone is unique due to the combination of the Boc protecting group and the 2-propenyl substituent, which provides versatility in synthetic applications and potential biological activity.
属性
IUPAC Name |
tert-butyl 3-oxo-4-prop-2-enylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFHNJMAJLONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
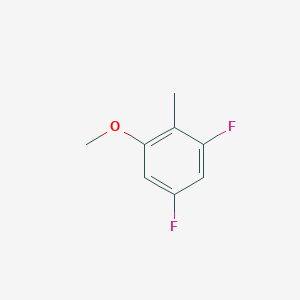

![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
